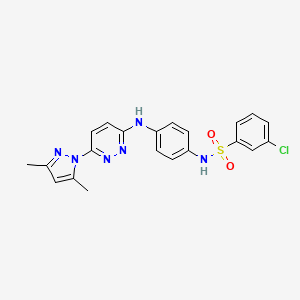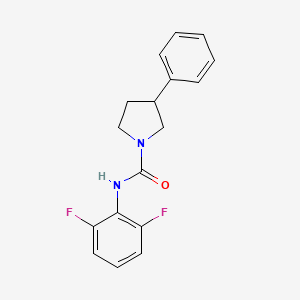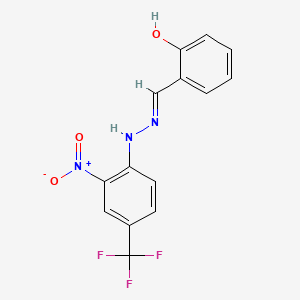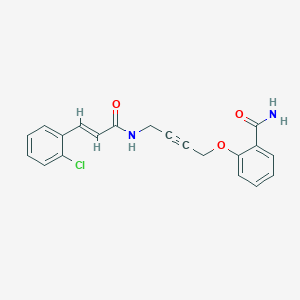
(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, an acrylamide moiety, and a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of the Acrylamide Intermediate: The acrylamide intermediate can be synthesized by reacting 2-chlorophenylacetic acid with acryloyl chloride in the presence of a base such as triethylamine.
Coupling with But-2-yn-1-ol: The acrylamide intermediate is then coupled with but-2-yn-1-ol using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the but-2-yn-1-yl acrylamide derivative.
Formation of the Benzamide Core: The final step involves the reaction of the but-2-yn-1-yl acrylamide derivative with 2-aminobenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of (E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The specific molecular targets and pathways depend on the biological context and the structure-activity relationship of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-((4-(3-(2-bromophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.
(E)-2-((4-(3-(2-fluorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
(E)-2-((4-(3-(2-chlorophenyl)acrylamido)but-2-yn-1-yl)oxy)benzamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific electronic and steric effects of the chlorophenyl group can result in distinct interactions with molecular targets, making this compound a valuable candidate for further research and development.
Eigenschaften
IUPAC Name |
2-[4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c21-17-9-3-1-7-15(17)11-12-19(24)23-13-5-6-14-26-18-10-4-2-8-16(18)20(22)25/h1-4,7-12H,13-14H2,(H2,22,25)(H,23,24)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQUAKAGEIWKQNQ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NCC#CCOC2=CC=CC=C2C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
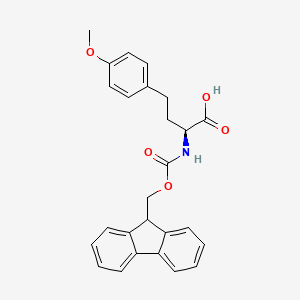

![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)
![methyl4-{4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl}benzoate](/img/structure/B2511277.png)
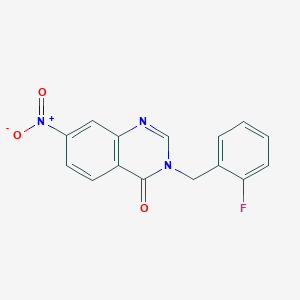
![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2511279.png)
![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2511284.png)
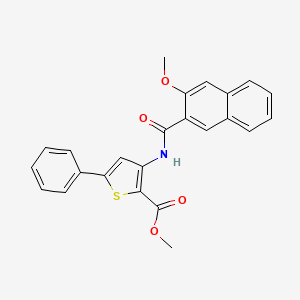
![4,5-Dichloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-methylpyrimidine](/img/structure/B2511288.png)
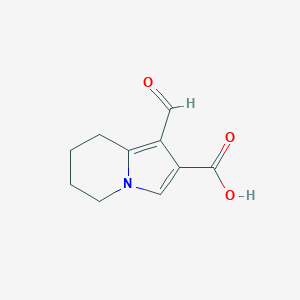
![N-[(1-ethylpyrrolidin-2-yl)methyl]-6-(oxan-4-yloxy)pyridine-3-carboxamide](/img/structure/B2511290.png)
